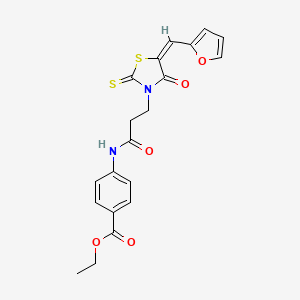

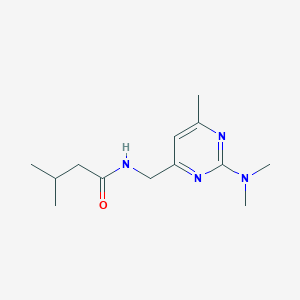

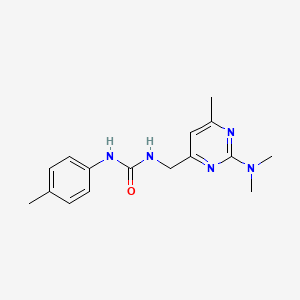

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

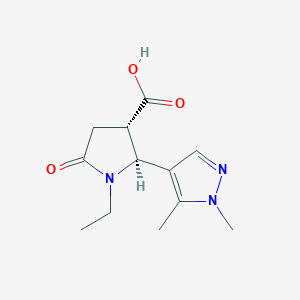

This compound is a complex organic molecule that likely belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) have been synthesized via Knoevenagel condensation reaction followed by metathesization reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction (SXRD), which can confirm the crystallization pattern .Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as Fourier transform infrared (FTIR) spectroscopy, ultraviolet–visible near infra-red spectroscopy (UV-Vis-NIR), and photoluminescence spectroscopy (PL) .Scientific Research Applications

Chemical Transformations and Synthesis

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide has been involved in various chemical transformations. For example, Geerts and Plas (1978) studied the ring transformations of heterocyclic halogeno compounds with nucleophiles, revealing the formation of triazines from similar compounds (Geerts & Plas, 1978). Similarly, Burbulienė et al. (2002) explored the synthesis of 5-(2-dimethylamino-6-methyl-4-pyrimidinylsulfanylmethyl)-1,3,4-oxadiazole-2-thione, demonstrating the potential for creating diverse derivatives (Burbulienė et al., 2002).

Biological and Medicinal Applications

In the field of biology and medicine, this compound has shown relevance as well. Shoghi-Jadid et al. (2002) utilized a related hydrophobic radiofluorinated derivative in positron emission tomography for assessing neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Analytical Chemistry

In analytical chemistry, this compound has been integral to the development of methods for determining metabolites in human urine. Hardt and Angerer (1999) detailed a method for the determination of metabolites of pirimicarb, which contains a similar compound structure, in human urine (Hardt & Angerer, 1999).

Material Science

In material science, this compound has been used in the synthesis of advanced materials. Tabei et al. (2003) discussed the induction of one-handed helix sense in achiral poly(N-propargylamides) using similar compounds (Tabei et al., 2003).

Environmental Science

In environmental science, Pirisi et al. (1996) studied the photodegradation of pesticides, including the photolysis rates and half-life of pirimicarb and its metabolites, which are structurally related to the compound (Pirisi et al., 1996).

Mechanism of Action

Target of Action

Compounds with similar structures, such as dimethyltryptamine and N,N-dimethylglycine , have been reported to interact with serotonin receptors and monomeric sarcosine oxidase, respectively.

Mode of Action

For instance, dimethyltryptamine acts as a non-selective agonist at most or all of the serotonin receptors .

Biochemical Pathways

For example, N,N-dimethylglycine is involved in glycine and serine metabolism, betaine metabolism, and other metabolic and disease pathways .

Pharmacokinetics

A compound with a similar structure, n-[2-(dimethylamino)ethyl]acridine-4-carboxamide, was reported to follow a two-compartment pharmacokinetic model with clearance of 100±036 l h−1 kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h and a terminal half-life of 204±094 h .

Result of Action

Compounds with similar structures have been reported to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

For example, dimethylamine, a compound with a similar structure, is a weak base with a pKa of 10.73, indicating that its protonation state and thus its reactivity can be influenced by the pH of the environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-9(2)6-12(18)14-8-11-7-10(3)15-13(16-11)17(4)5/h7,9H,6,8H2,1-5H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCYRXFYSFQMAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2915159.png)

![2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2915160.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2915161.png)

![tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate](/img/structure/B2915168.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid](/img/structure/B2915169.png)

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2915176.png)